![molecular formula C13H16N2O4 B2874081 2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide CAS No. 1351633-12-9](/img/structure/B2874081.png)
2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide
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Description
2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide, also known as MP-10, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to the class of pyrrolidinones, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
The compound 2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide, through related structures, has been part of various synthesis techniques aiming to create diastereomerically pure compounds. For instance, the oxidative cyclization of certain amides, mediated by Mn(III), leads to 1,3,4-trisubstituted pyrrolidin-2-ones, showcasing a method to produce biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996). Similarly, a palladium-catalyzed intramolecular allylation process has been developed to create 3,4-disubstituted pyrrolidin-2-ones, displaying total diastereoselection and a significant synthetic advancement in the field (Giambastiani, Pacini, Porcelloni, & Poli, 1998).
Biological and Pharmacological Potential
Research into the derivatives of related structures to 2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide has shown various biological activities. For instance, novel acetamide derivatives have been synthesized and evaluated for their inhibition potential against enzymes such as bovine carbonic anhydrase and acetylcholinesterase, highlighting the compound's potential in therapeutic applications (Virk et al., 2018). Another study synthesized novel acetamide derivatives and assessed their antimicrobial activities, demonstrating promising antibacterial and antifungal properties (Debnath & Ganguly, 2015).
Chemical Modifications and Synthesis Pathways
Research has also focused on the modification and synthesis of related acetamide compounds, providing insights into the chemical properties and potential applications of 2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide. For example, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases innovative synthesis techniques relevant to the production of antimalarial drugs (Magadum & Yadav, 2018). Furthermore, the design and synthesis of novel acetamide derivatives for hypoglycemic activity provide a basis for understanding the compound's utility in treating metabolic disorders (Nikaljea, Choudharia, & Une, 2012).
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-10-4-2-3-5-11(10)19-8-13(17)15-9-6-12(16)14-7-9/h2-5,9H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLXTCDZYQKBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |
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